4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide is a complex organic compound that features a combination of furan, thiazole, pyridine, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide typically involves multi-step organic reactions. The general synthetic route may include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The furan, nitrophenyl, and thiazole moieties can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Hydrobromide Salt: The final compound can be converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the furan and thiazole rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
- 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine sulfate
Uniqueness
The hydrobromide salt form of the compound may exhibit unique solubility, stability, and bioavailability properties compared to its hydrochloride and sulfate counterparts. These differences can be crucial in determining the compound’s suitability for specific applications, particularly in medicinal chemistry where solubility and bioavailability are critical factors.
Properties
IUPAC Name |
4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3S.BrH/c19-13-9-11(23(24)25)4-5-12(13)15-6-7-16(26-15)14-10-27-18(21-14)22-17-3-1-2-8-20-17;/h1-10H,(H,20,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNBXSYIHKUZRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.